REACTION_CXSMILES
|
[C:1]([C:3](O)([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)[CH3:4])#[N:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.P12SP3(SP(SP(S3)(S1)=S)(=S)S2)=S>C1(C)C=CC=CC=1>[C:1]([CH:3]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH3:4])#[N:2].[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3](=[CH2:4])[C:1]#[N:2])=[CH:10][CH:9]=1)[CH:12]([CH3:14])[CH3:13]
|
Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C1=CC=C(C=C1)CC(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
GC analysis of the crude reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)C1=CC=C(C=C1)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C#N)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3](O)([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)[CH3:4])#[N:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.P12SP3(SP(SP(S3)(S1)=S)(=S)S2)=S>C1(C)C=CC=CC=1>[C:1]([CH:3]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:9][CH:10]=1)[CH3:4])#[N:2].[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3](=[CH2:4])[C:1]#[N:2])=[CH:10][CH:9]=1)[CH:12]([CH3:14])[CH3:13]
|
Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C1=CC=C(C=C1)CC(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
GC analysis of the crude reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)C1=CC=C(C=C1)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C#N)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |